molecular formula C17H19N5S B12242400 4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B12242400
M. Wt: 325.4 g/mol
InChI Key: OXMAEPJCHNRIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antiviral, and antipsychotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves a multi-step procedure. One common method includes the condensation of 2-aminobenzothiazole with 1-(6-methylpyrimidin-4-yl)piperazine under reflux conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antiviral activities.

    Medicine: Investigated for its antipsychotic properties and potential use in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. It is known to act as a dopamine and serotonin antagonist, which contributes to its antipsychotic effects. The compound binds to the receptors of these neurotransmitters, inhibiting their activity and thereby modulating neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its combined benzothiazole, piperazine, and pyrimidine structures, which contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C17H19N5S

Molecular Weight

325.4 g/mol

IUPAC Name

4-methyl-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C17H19N5S/c1-12-4-3-5-14-16(12)20-17(23-14)22-8-6-21(7-9-22)15-10-13(2)18-11-19-15/h3-5,10-11H,6-9H2,1-2H3

InChI Key

OXMAEPJCHNRIAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC=NC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.